1-(3,4-dichlorophenyl)propan-1-amine hydrochloride
Overview
Description
1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride is a synthetic compound classified as a substituted phenethylamine. It is structurally similar to other compounds in this class that are known to interact with biogenic amine transporters, particularly those for dopamine, norepinephrine, and serotonin
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 1-(3,4-dichlorophenyl)-2-nitropropene. This intermediate is then reduced to 1-(3,4-dichlorophenyl)propan-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4). Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial production methods may involve variations of this synthetic route, optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2-).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interaction with biogenic amine transporters makes it a useful tool in studying neurotransmitter systems and their roles in biological processes.
Medicine: Research into its potential therapeutic applications includes exploring its effects on mood disorders, given its structural similarity to known antidepressants.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride involves its interaction with biogenic amine transporters. It is structurally similar to other compounds that inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, potentially leading to enhanced neurotransmission and altered mood states.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride can be compared to other substituted phenethylamines, such as:
Fluoxetine: Known for its antidepressant properties, fluoxetine also inhibits the reuptake of serotonin, but it has a different substitution pattern on the phenyl ring.
1-(3,4-Dichlorophenyl)propan-1-one: This compound is structurally similar but lacks the amine group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple neurotransmitter transporters, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEGTQCAUBOZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744341 | |
Record name | 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847448-33-3, 742107-61-5 | |
Record name | Benzenemethanamine, 3,4-dichloro-α-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847448-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.